Cas no 1286717-03-0 (N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide)

N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a substituted oxazole moiety. This structure imparts potential utility in medicinal chemistry and materials science due to its multifunctional groups, including carbamoyl and carboxamide functionalities. The compound's oxazole-thiophene hybrid framework may enhance binding affinity in biological systems, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enabling tailored modifications for specific research or industrial needs. The presence of both hydrogen bond donors and acceptors suggests favorable solubility and interaction properties in polar solvents.
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide structure
1286717-03-0 structure
Product name:N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
CAS No:1286717-03-0
MF:C11H10N4O4S
MW:294.286500453949
CID:5843240
PubChem ID:52907979

N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-amino-2-oxoethyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
    • 4-Oxazolecarboxamide, N-(2-amino-2-oxoethyl)-2-[(2-thienylcarbonyl)amino]-
    • N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
    • F6154-0663
    • AKOS024533926
    • VU0533644-1
    • 1286717-03-0
    • N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
    • Inchi: 1S/C11H10N4O4S/c12-8(16)4-13-9(17)6-5-19-11(14-6)15-10(18)7-2-1-3-20-7/h1-3,5H,4H2,(H2,12,16)(H,13,17)(H,14,15,18)
    • InChI Key: ZPYQWUHFEUCEKU-UHFFFAOYSA-N
    • SMILES: O1C=C(C(NCC(N)=O)=O)N=C1NC(C1SC=CC=1)=O

Computed Properties

  • Exact Mass: 294.04227599g/mol
  • Monoisotopic Mass: 294.04227599g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 156Ų

N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6154-0663-5μmol
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6154-0663-10mg
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
10mg
$79.0 2023-09-09
Life Chemicals
F6154-0663-30mg
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
30mg
$119.0 2023-09-09
Life Chemicals
F6154-0663-75mg
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
75mg
$208.0 2023-09-09
Life Chemicals
F6154-0663-15mg
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
15mg
$89.0 2023-09-09
Life Chemicals
F6154-0663-10μmol
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6154-0663-2μmol
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6154-0663-20μmol
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6154-0663-40mg
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
40mg
$140.0 2023-09-09
Life Chemicals
F6154-0663-3mg
N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide
1286717-03-0
3mg
$63.0 2023-09-09

Additional information on N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide

Recent Advances in the Study of N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide (CAS: 1286717-03-0)

The compound N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide (CAS: 1286717-03-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxazole-thiophene hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide exhibits high affinity for the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the kinase domain, providing a structural basis for further optimization.

In addition to its kinase inhibitory properties, the compound has also been investigated for its potential as a proteolysis-targeting chimera (PROTAC). A recent preprint on bioRxiv highlighted its utility in degrading oncogenic proteins by recruiting E3 ubiquitin ligases. The study reported that the compound effectively induced the degradation of target proteins in cell lines, with minimal off-target effects. This finding opens new avenues for the development of targeted cancer therapies.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. A 2022 paper in Drug Metabolism and Disposition reported that N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide exhibits favorable oral bioavailability in rodent models, with a half-life sufficient for once-daily dosing. However, the study also identified potential metabolic liabilities, such as susceptibility to cytochrome P450-mediated oxidation, which may require structural modifications to improve clinical viability.

Ongoing research is exploring the compound's potential in combination therapies. Preliminary data from a collaborative study between academic and industry researchers suggest that it may synergize with immune checkpoint inhibitors to enhance antitumor immune responses. These findings were presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting and are currently under peer review for publication.

In conclusion, N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide (CAS: 1286717-03-0) represents a versatile scaffold with multiple therapeutic applications. Its ability to modulate key biological pathways, combined with its favorable pharmacokinetic profile, makes it a promising candidate for further development. Future research should focus on addressing its metabolic limitations and expanding its therapeutic potential through combination strategies and structural optimization.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.